
Terguride
Vue d'ensemble
Description
Le terguride est un composé appartenant à la famille des ergolines, connu pour son rôle d’antagoniste des récepteurs de la sérotonine et d’agoniste des récepteurs de la dopamine . Il est principalement utilisé comme inhibiteur de la prolactine dans le traitement de l’hyperprolactinémie au Japon . Le this compound a montré un potentiel dans le traitement de l’hypertension artérielle pulmonaire en raison de ses activités anti-proliférative et anti-fibrotique .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
Le terguride est synthétisé par une série de réactions chimiques à partir de dérivés de l’ergoline. Les étapes clés impliquent la formation de la structure de base de l’ergoline, suivie d’une fonctionnalisation pour introduire les substituants nécessaires . Les conditions réactionnelles impliquent généralement l’utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir l’obtention du produit souhaité avec une pureté et un rendement élevés .
Méthodes de production industrielle
La production industrielle de this compound implique une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour maximiser le rendement et minimiser les impuretés. Le processus comprend des mesures rigoureuses de contrôle de la qualité pour garantir que le produit final répond aux normes pharmaceutiques .
Analyse Des Réactions Chimiques
Receptor Binding and Pharmacodynamics
Terguride acts as a mixed dopaminergic and serotonergic agent, with partial agonist/antagonist activity at multiple receptors. Key interactions are summarized below:
Table 1: Receptor Affinity and Activity of this compound
Receptor | Affinity (K<sub>i</sub>, nM) | Efficacy (E<sub>max</sub>, %) | Action |
---|---|---|---|
Dopamine D<sub>2S</sub> | 0.81 | 39 | Partial agonist |
5-HT<sub>2A</sub> | 4.8 | 49 | Partial antagonist |
5-HT<sub>2B</sub> | 7.1 | 0 | Silent antagonist |
α<sub>2A</sub> | 0.30 | 0 | Silent antagonist |
Source: Pharmacological profile from in vitro studies .
-
Dopaminergic Activity : Partial agonism at D<sub>2</sub> and D<sub>3</sub> receptors underpins its prolactin-inhibiting effects .
-
Serotonergic Antagonism : Potent 5-HT<sub>2A/2B</sub> receptor blockade reduces vascular remodeling in pulmonary arterial hypertension models .
Metabolic Pathways
This compound undergoes hepatic metabolism, primarily mediated by cytochrome P450 enzymes (CYP3A4/5). Key transformations include:
-
Oxidative Deamination : Likely pathway due to ergoline structure, yielding inactive metabolites.
-
N-Demethylation : Secondary metabolic route observed in preclinical models .
Interaction with CYP Inhibitors/Inducers :
-
Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) may increase plasma concentrations, while inducers (e.g., rifampin) reduce efficacy .
Cardiovascular Effects
-
In rat models, this compound (10–3000 µg/kg) dose-dependently blocked 5-HT-induced vasopressor and tachycardic responses via central/peripheral 5-HT<sub>2</sub> receptors .
-
At 1 mg/kg, its neuroendocrine profile matched bromocriptine but with fewer side effects .
Antifibrotic Potential
-
Despite in vitro antiproliferative effects on hepatic stellate cells, this compound failed to prevent CCl<sub>4</sub>-induced liver fibrosis in rats. No significant differences in hydroxyproline content or serum transaminases were observed compared to controls .
Clinical Pharmacokinetics and Drug Interactions
Applications De Recherche Scientifique
Hyperprolactinemia Treatment
Terguride has been extensively studied for its effectiveness in managing hyperprolactinemia, a condition characterized by elevated prolactin levels. It functions as a partial agonist at dopamine D2 receptors, which inhibits prolactin secretion from the pituitary gland.
- Efficacy : In a randomized double-blind crossover trial involving normal volunteers, this compound demonstrated a potent dose-dependent effect on reducing prolactin levels. It was found to have fewer side effects compared to bromocriptine, another standard treatment for hyperprolactinemia .
- Gender Differences : A study indicated that this compound significantly decreased prolactin concentrations in females but showed less pronounced effects in males .
Pulmonary Arterial Hypertension (PAH)
This compound has emerged as a potential therapeutic agent for pulmonary arterial hypertension due to its antagonistic effects on serotonin receptors (5-HTR 2A and 2B).
- Mechanism : It inhibits the proliferation and migration of pulmonary artery smooth muscle cells (PASMCs) and prevents serotonin-induced vasoconstriction. Chronic administration of this compound has been shown to prevent the development and progression of monocrotaline-induced PAH in experimental models .
- Clinical Findings : In studies involving rats, this compound treatment resulted in significant reductions in pulmonary arterial pressure and improved vascular remodeling, suggesting its potential as a novel treatment for PAH .
Fibromyalgia Syndrome (FMS)
Research has also explored the application of this compound in treating fibromyalgia syndrome, a condition characterized by widespread pain and fatigue.
- Study Results : In a multicenter randomized double-blind placebo-controlled study, this compound did not show significant improvement in pain intensity or overall FMS symptoms compared to placebo. However, subgroup analyses indicated that patients with cervical spinal stenosis (CSS) experienced more pronounced benefits from this compound treatment .
Safety and Side Effects
This compound has generally been well-tolerated across various studies. The most common adverse effects reported include nausea and other mild to moderate side effects. Importantly, no serious adverse events were noted during clinical trials .
Summary of Findings
Application Area | Efficacy Summary | Key Findings |
---|---|---|
Hyperprolactinemia | Significant reduction in prolactin levels | Fewer side effects than bromocriptine |
Pulmonary Hypertension | Inhibits PASMC proliferation; reduces pulmonary pressure | Effective in preventing disease progression |
Fibromyalgia Syndrome | Limited efficacy; some benefit in CSS patients | No significant overall improvement noted |
Mécanisme D'action
Le terguride exerce ses effets en agissant comme un agoniste du récepteur de la dopamine D2 et comme un antagoniste des récepteurs de la sérotonine 5-HT2A et 5-HT2B . En se liant à ces récepteurs, le this compound module l’activité des voies de la dopamine et de la sérotonine, ce qui conduit à ses effets thérapeutiques . Dans le traitement de l’hypertension artérielle pulmonaire, le this compound inhibe la prolifération et la fibrose induites par la sérotonine dans les cellules musculaires lisses des artères pulmonaires .
Comparaison Avec Des Composés Similaires
Composés similaires
Lisuride : Un autre dérivé de l’ergoline ayant des propriétés agonistes similaires des récepteurs de la dopamine.
Pergolide : Utilisé dans le traitement de la maladie de Parkinson, il présente des similitudes structurelles avec le terguride.
Bromocriptine : Un dérivé de l’ergoline utilisé pour traiter l’hyperprolactinémie et la maladie de Parkinson.
Unicité du this compound
Le this compound est unique en raison de sa double action en tant qu’antagoniste des récepteurs de la sérotonine et agoniste des récepteurs de la dopamine, ce qui est rarement observé dans d’autres dérivés de l’ergoline . Cette double action le rend particulièrement efficace dans le traitement d’affections telles que l’hyperprolactinémie et l’hypertension artérielle pulmonaire .
Activité Biologique
Terguride, a derivative of ergot alkaloids, has garnered attention for its diverse pharmacological effects, particularly in the context of its interaction with serotonin receptors and its potential therapeutic applications in treating fibrotic disorders and hyperprolactinemia. This article delves into the biological activity of this compound, summarizing key findings from various studies, including receptor interactions, clinical efficacy, and safety profiles.
Overview of this compound
This compound (chemical structure: 1,1-diethyl-3-(6-methyl-8α-ergolinyl)urea) is primarily recognized for its mixed dopaminergic-antidopaminergic properties. It acts as a partial agonist at dopamine D2 receptors and has been shown to inhibit prolactin secretion effectively. Additionally, it exhibits significant antiserotonergic activity, particularly at the 5-HT2A and 5-HT2B serotonin receptors.
Antiserotonergic Properties
This compound has been characterized as a potent antagonist at both 5-HT2A and 5-HT2B receptors. Studies have demonstrated that it does not induce vasoconstriction in porcine coronary arteries or relaxation in pulmonary arteries, indicating a lack of agonistic activity at these sites. The antagonistic potency was quantified with parameters such as:
In functional assays, this compound inhibited serotonin-induced platelet aggregation with an IC50 of 16 nM, demonstrating its potential to modulate platelet function through serotonin receptor antagonism .
Effects on Cellular Proliferation
In cultured porcine valvular interstitial cells, this compound blocked the activation of extracellular signal-regulated kinase (ERK) 1/2 induced by serotonin. This inhibition suggests a mechanism by which this compound could prevent cellular proliferation associated with fibrotic processes . The drug also inhibited serotonin-stimulated collagen production, further supporting its potential in treating fibrotic disorders.
Hyperprolactinemia Treatment
This compound has been evaluated for its efficacy in managing hyperprolactinemia. A randomized double-blind crossover trial compared this compound with bromocriptine, another dopamine agonist. Results indicated that this compound effectively reduced prolactin levels without significant side effects compared to bromocriptine . The following table summarizes key findings from this trial:
Parameter | This compound (1 mg) | Bromocriptine (2.5 mg) | Placebo |
---|---|---|---|
Prolactin Reduction | Significant | Significant | No change |
Side Effects | Fewer | More | None |
Pain Management in Cervical Spinal Stenosis
In another clinical study focusing on patients with cervical spinal stenosis (CSS), this compound was shown to reduce pain intensity significantly compared to placebo among patients who responded positively to treatment. However, overall differences in pain reduction between groups were not statistically significant across the entire study population . Notably, patients with CSS experienced more pronounced benefits:
Outcome Measure | This compound Group | Placebo Group |
---|---|---|
Pain Intensity Change | -10 mm (CI: -42 to 2) | -9 mm (CI: -18 to -1) |
FIQ Score Improvement | -18.54 (p=0.046) | Not significant |
Safety Profile
The safety profile of this compound was generally favorable. Adverse events reported were predominantly mild to moderate in intensity, with nausea being the most common side effect leading to premature study termination in some patients . Importantly, no serious adverse events were documented during clinical trials.
Propriétés
IUPAC Name |
3-[(6aR,9S,10aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]-1,1-diethylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O/c1-4-24(5-2)20(25)22-14-10-16-15-7-6-8-17-19(15)13(11-21-17)9-18(16)23(3)12-14/h6-8,11,14,16,18,21H,4-5,9-10,12H2,1-3H3,(H,22,25)/t14-,16+,18+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOAHPSVPXZTVEP-YXJHDRRASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)NC1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)N[C@H]1C[C@H]2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
37686-85-4 (maleate[1:1]) | |
Record name | Terguride [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037686843 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3045809 | |
Record name | Terguride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3045809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
14.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID11533045 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
37686-84-3 | |
Record name | Terguride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37686-84-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Terguride [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037686843 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Terguride | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13399 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Terguride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3045809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Terguride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.732 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TERGURIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21OJT43Q88 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.